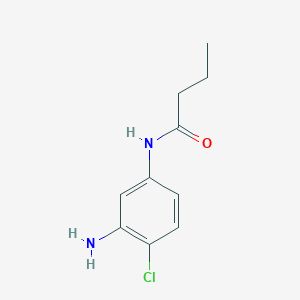

N-(3-amino-4-chlorophényl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-amino-4-chlorophenyl)butanamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanamide moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Applications De Recherche Scientifique

N-(3-amino-4-chlorophenyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-chlorophenyl)butanamide typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with butylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-amino-4-chlorophenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of N-(3-amino-4-chlorophenyl)butanamide.

Reduction: Phenyl derivatives of N-(3-amino-4-chlorophenyl)butanamide.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Mécanisme D'action

The mechanism of action of N-(3-amino-4-chlorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-amino-4-chlorophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

N-(3-amino-4-chlorophenyl)propionamide: Contains a propionamide group instead of a butanamide group.

N-(3-amino-4-chlorophenyl)benzamide: Features a benzamide group in place of the butanamide group.

Uniqueness

N-(3-amino-4-chlorophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butanamide moiety provides a longer carbon chain compared to acetamide or propionamide derivatives, potentially affecting its solubility and reactivity .

Activité Biologique

N-(3-amino-4-chlorophenyl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). This enzyme plays a critical role in glucose metabolism and is a key target for the treatment of type 2 diabetes mellitus. In this article, we will explore the biological activity of N-(3-amino-4-chlorophenyl)butanamide, including its mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

N-(3-amino-4-chlorophenyl)butanamide has the molecular formula C10H13ClN2O. Its structure includes:

- Amino group : This functional group can form hydrogen bonds with biological molecules.

- Chlorophenyl substituent : The presence of chlorine enhances hydrophobic interactions, which may influence binding affinity to target proteins.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.68 g/mol |

| Functional Groups | Amino group, Chlorophenyl |

The mechanism of action for N-(3-amino-4-chlorophenyl)butanamide primarily involves its interaction with DPP-IV. The compound is believed to inhibit DPP-IV activity by binding to the enzyme's active site, thereby preventing the degradation of incretin hormones. This leads to increased insulin secretion and improved glycemic control.

Key Findings

- Inhibition of DPP-IV : Studies have shown that N-(3-amino-4-chlorophenyl)butanamide exhibits significant inhibitory activity against DPP-IV, with reported IC50 values indicating effective concentrations for therapeutic applications .

- Molecular Docking Studies : Molecular docking simulations have illustrated how the compound fits into the DPP-IV active site, providing insights into its binding interactions .

Structure-Activity Relationship (SAR)

Research on various derivatives of N-(3-amino-4-chlorophenyl)butanamide has revealed important insights into how structural modifications impact biological activity.

Table 2: SAR Insights

| Compound Variant | Activity Level | Notable Features |

|---|---|---|

| N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide | Moderate Inhibition | Enhanced binding due to additional phenoxy group |

| 3-Amino-4-(4-chlorophenyl)butanoic acid | Low Activity | Carboxylic acid instead of amide |

| N-(3-amino-4-methylphenyl)butanamide | Variable Activity | Methyl substitution alters pharmacodynamics |

The studies indicate that variations in substituents can lead to differences in enzyme affinity and selectivity, which are crucial for optimizing therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of N-(3-amino-4-chlorophenyl)butanamide:

- DPP-IV Inhibition : A comprehensive study assessed a series of butanamides for their DPP-IV inhibitory activity using quantitative structure-activity relationship (QSAR) modeling. The most effective compounds showed a high degree of predictability in their biological activity profiles .

- In Vivo Studies : Animal models have been used to evaluate the antihyperglycemic effects of N-(3-amino-4-chlorophenyl)butanamide. Results indicated significant reductions in blood glucose levels post-administration compared to control groups .

- Toxicological Assessments : Preliminary toxicological evaluations suggest that while the compound shows promise as a therapeutic agent, further studies are necessary to assess its safety profile comprehensively .

Propriétés

IUPAC Name |

N-(3-amino-4-chlorophenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCHAPLJTLRQCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358385 |

Source

|

| Record name | N-(3-amino-4-chlorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637316-74-6 |

Source

|

| Record name | N-(3-amino-4-chlorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.